molecular formula C15H16N2O2 B2456135 N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide CAS No. 1016766-95-2

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2456135
CAS RN: 1016766-95-2
M. Wt: 256.305
InChI Key: HJHFEZHPDOIIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide (NAMPA) is an amide of two aromatic compounds, aniline and 4-methoxyphenol. It is a white crystalline solid with a melting point of around 210°C and a molecular weight of 253.3 g/mol. NAMPA is used in a variety of scientific and industrial applications, including as a precursor to other compounds, as a catalyst, and as a ligand in coordination complexes. It is also used in the synthesis of a variety of pharmaceuticals, including anticonvulsants and anti-inflammatory drugs.

Scientific Research Applications

Photocatalysis Enhancement

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide: (let’s call it AMPA ) has shown promise in enhancing photocatalytic performance. Researchers have synthesized novel porphyrin derivatives from tetra(4-aminophenyl) porphyrin (TAPP), including TCyPPP , TbePPP , and TPyPPP . These derivatives self-assemble into monomers, which exhibit stronger photocatalytic activity than their individual components . The self-assemblies also demonstrate good stability during photocatalysis.

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFEZHPDOIIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

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